molecular formula C8H12N4O4 B1351548 (4,6-Dimethyl-2,5-dioxo-hexahydro-imidazo-[4,5-d]imidazol-1-yl)-acetic acid CAS No. 343768-54-7

(4,6-Dimethyl-2,5-dioxo-hexahydro-imidazo-[4,5-d]imidazol-1-yl)-acetic acid

Cat. No.: B1351548
CAS No.: 343768-54-7
M. Wt: 228.21 g/mol
InChI Key: PPMXHIAQRHEMAT-UHFFFAOYSA-N
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Description

(4,6-Dimethyl-2,5-dioxo-hexahydro-imidazo-[4,5-d]imidazol-1-yl)-acetic acid is a complex organic compound with the molecular formula C(_8)H(_12)N(_4)O(_4) and a molecular weight of 228.21 g/mol . This compound is notable for its unique structure, which includes a hexahydro-imidazo-imidazole core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-Dimethyl-2,5-dioxo-hexahydro-imidazo-[4,5-d]imidazol-1-yl)-acetic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the hexahydro-imidazo-imidazole core, followed by the introduction of the acetic acid moiety. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process includes steps such as purification through recrystallization or chromatography to achieve the desired product quality. Safety measures are crucial due to the potential hazards associated with the chemicals and reaction conditions used.

Chemical Reactions Analysis

Types of Reactions

(4,6-Dimethyl-2,5-dioxo-hexahydro-imidazo-[4,5-d]imidazol-1-yl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the imidazole ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nucleophiles like halides, amines, or thiols, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4,6-Dimethyl-2,5-dioxo-hexahydro-imidazo-[4,5-d]imidazol-1-yl)-acetic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

Biologically, this compound is studied for its potential interactions with enzymes and proteins. Its imidazole core is similar to structures found in biological systems, making it a useful tool for probing biochemical pathways.

Medicine

In medicine, research is focused on its potential therapeutic applications. The compound’s ability to interact with biological targets suggests it could be developed into drugs for treating various diseases.

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism by which (4,6-Dimethyl-2,5-dioxo-hexahydro-imidazo-[4,5-d]imidazol-1-yl)-acetic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The imidazole core can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazole-4-acetic acid: Shares the imidazole core but lacks the hexahydro structure.

    Histidine: An amino acid with an imidazole side chain, structurally simpler.

    Benzimidazole derivatives: Contain a fused benzene ring, differing in structure and properties.

Uniqueness

(4,6-Dimethyl-2,5-dioxo-hexahydro-imidazo-[4,5-d]imidazol-1-yl)-acetic acid is unique due to its hexahydro-imidazo-imidazole core, which provides distinct chemical and biological properties. This structure allows for specific interactions that are not possible with simpler imidazole or benzimidazole compounds, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(4,6-dimethyl-2,5-dioxo-3a,6a-dihydro-1H-imidazo[4,5-d]imidazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O4/c1-10-5-6(11(2)8(10)16)12(3-4(13)14)7(15)9-5/h5-6H,3H2,1-2H3,(H,9,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPMXHIAQRHEMAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2C(N(C1=O)C)N(C(=O)N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90389851
Record name (4,6-Dimethyl-2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343768-54-7
Record name (4,6-Dimethyl-2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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